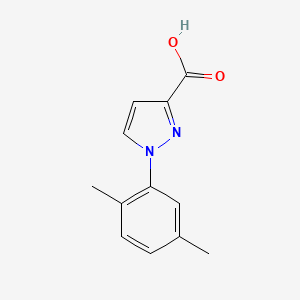

1-(2,5-Dimethylphenyl)-1h-pyrazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C12H12N2O2 |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

1-(2,5-dimethylphenyl)pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C12H12N2O2/c1-8-3-4-9(2)11(7-8)14-6-5-10(13-14)12(15)16/h3-7H,1-2H3,(H,15,16) |

InChI Key |

XLVFMUNOWJTKRW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C=CC(=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of 1-(2,5-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid typically involves:

- Formation of the pyrazole ring via condensation reactions between hydrazine derivatives and β-diketones or related precursors.

- Introduction of the 2,5-dimethylphenyl substituent at the N-1 position of the pyrazole ring.

- Installation or oxidation to the carboxylic acid group at the 3-position of the pyrazole.

Method Based on Reaction of 2,4-Diketocarboxylic Esters with N-Alkylhydrazinium Salts

One documented approach for preparing 1-alkyl-pyrazole-5-carboxylic esters, which can be adapted for this compound, involves reacting the enolate of 2,4-diketocarboxylic esters with N-alkylhydrazinium salts. This method allows the formation of the pyrazole ring with alkyl or aryl substitution at the N-1 position, followed by hydrolysis to the corresponding carboxylic acid.

- The sodium salt of ethyl 2,4-diketoheptanecarboxylate is prepared from 2-pentanone and oxalic ester in ethanol, using sodium ethoxide as a base.

- This enolate solution is reacted with methylhydrazinium formate or other N-alkylhydrazinium salts in aqueous medium at controlled temperatures (~50°C).

- The reaction affords 1-alkyl-pyrazole-5-carboxylic esters, which can be hydrolyzed to the acid form.

This approach is advantageous for its relatively mild conditions and the ability to introduce various N-substituents via different hydrazinium salts.

Oxidation of 3,5-Dimethyl-1H-pyrazole to Carboxylic Acid

Another key method relevant to the preparation of pyrazole carboxylic acids involves the oxidation of methyl-substituted pyrazoles:

- 3,5-Dimethyl-1H-pyrazole is oxidized using potassium permanganate in aqueous medium at temperatures between 70–90°C.

- The oxidation selectively converts methyl groups to carboxylic acid functionalities, yielding 1H-pyrazole-3,5-dicarboxylic acid and related mono-carboxylated derivatives.

- The reaction involves careful control of temperature and pH, followed by filtration and acidification to precipitate the carboxylic acid products.

- Yields reported for diacid and monoacid products are approximately 33% and 18%, respectively.

This oxidation method can be adapted to pyrazoles with substituted phenyl groups, such as 2,5-dimethylphenyl, to yield the corresponding 3-carboxylic acid derivatives.

Conversion of Pyrazole-3-Carboxylic Acid to Derivatives via Acid Chloride Intermediates

The pyrazole-3-carboxylic acid can be converted to its acid chloride derivative using reagents such as thionyl chloride or carbonyldiimidazole (CDI). This acid chloride intermediate is reactive toward nucleophiles and can be used to synthesize various carboxamide and ester derivatives.

- For example, the acid chloride reacts with diamines or aminophenols to form pyrazole-3-carboxamides and carboxylates.

- This method allows for structural diversification and functionalization at the 3-position.

- Reactions are typically carried out in anhydrous solvents such as benzene, toluene, or dimethylformamide (DMF) under reflux or room temperature conditions.

- Yields range from 50% to 90%, depending on the nucleophile and conditions.

Specific Synthesis of this compound

While direct literature on this exact compound is limited, the synthesis can be inferred by combining the above strategies:

Synthesis of 1-(2,5-Dimethylphenyl)pyrazole : This can be achieved by condensation of 2,5-dimethylphenylhydrazine with an appropriate β-diketone or 1,3-dicarbonyl compound.

Carboxylation at the 3-Position : The methyl group adjacent to the pyrazole nitrogen can be oxidized to a carboxylic acid using potassium permanganate oxidation or via functionalization of a precursor ester followed by hydrolysis.

Purification and Characterization : The final product is purified by recrystallization and characterized by spectroscopic methods such as ^1H NMR, IR, and melting point analysis.

Data Table Summarizing Preparation Methods

Exhaustive Research Findings and Notes

- The preparation of pyrazole carboxylic acids is well-documented through oxidation of methyl-substituted pyrazoles and condensation reactions involving diketones and hydrazines.

- N-substitution at the pyrazole nitrogen can be controlled by the choice of hydrazinium salts or by post-synthetic alkylation, although the latter may require chromatographic separation due to isomer formation.

- Acid chloride intermediates derived from pyrazole-3-carboxylic acids are key synthetic handles for further functionalization, including amide and ester formation, which are important for pharmaceutical applications.

- Spectroscopic characterization data (NMR, IR) are essential for confirming substitution patterns and purity of the synthesized compounds.

- The oxidation method using potassium permanganate is classical and effective but may have moderate yields and requires careful temperature and pH control to avoid over-oxidation or decomposition.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethylphenyl)-1h-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can introduce various substituents onto the aromatic ring .

Scientific Research Applications

1-(2,5-Dimethylphenyl)-1h-pyrazole-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-1h-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Halogen vs.

- Core Heterocycle Differences: Replacing pyrazole with pyrrole (as in C₁₃H₁₂ClNO₂) reduces aromatic nitrogen content, altering electronic properties and biological targeting .

- Linker Modifications: The phenoxy-methyl group in C₁₄H₁₆N₂O₃ introduces an ether bond, increasing hydrophobicity and stability compared to direct phenyl attachment .

Key Observations :

- The target compound is readily available at high purity (97%), whereas derivatives like the ethoxycarbonyl-substituted analog (CAS 1264042-25-2) are discontinued, likely due to synthetic complexity or low demand .

- The 3,5-dimethylphenoxy variant (CAS 1004193-21-8) is priced significantly higher, reflecting its specialized applications in agrochemical research .

Biological Activity

1-(2,5-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article reviews the biological activities of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular structure of this compound features a pyrazole ring with a carboxylic acid functional group, contributing to its reactivity and biological potential. The presence of the dimethylphenyl group enhances lipophilicity, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| Similar Pyrazole Derivative | S. aureus | 18 |

| Other Pyrazole Compounds | Pseudomonas aeruginosa | 12 |

Anti-inflammatory Activity

Research indicates that pyrazole derivatives possess anti-inflammatory properties. In vivo studies have demonstrated that these compounds can reduce inflammation markers such as TNF-α and IL-6. For example, in carrageenan-induced edema models, certain pyrazoles exhibited comparable efficacy to standard anti-inflammatory drugs like indomethacin.

Table 2: Anti-inflammatory Efficacy

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| This compound | 61 | 76 |

| Dexamethasone | 76 | 86 |

Antiviral Activity

The antiviral potential of pyrazoles has been explored in the context of HIV-1 inhibition. Compounds structurally related to this compound have shown activity against HIV replication in cell culture models. These compounds were found to be non-toxic and exhibited dose-dependent antiviral effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazoles. Modifications at different positions of the pyrazole ring can significantly impact their potency and selectivity against specific biological targets.

Key Findings:

- Substituents on the phenyl ring can enhance antimicrobial and anti-inflammatory activities.

- The carboxylic acid moiety is essential for maintaining biological activity across various assays.

Case Studies

Several case studies illustrate the effectiveness of pyrazole derivatives in clinical and laboratory settings:

- Anti-inflammatory Study : A study involving carrageenan-induced paw edema in rats showed that a series of pyrazole derivatives significantly reduced swelling compared to control groups.

- Antiviral Screening : A compound library screening revealed that certain pyrazoles inhibited HIV replication effectively without cytotoxic effects, making them promising candidates for further development.

Q & A

Q. How can the synthesis of 1-(2,5-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid be optimized for improved yield and purity?

- Methodological Answer : Optimize reaction parameters such as solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and catalyst (e.g., H₂SO₄ or Pd-based catalysts). For example, describes cyclocondensation reactions using urea or thiourea under reflux conditions, which could be adapted. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) or melting point analysis (target range: 144–145°C as in ). Adjust stoichiometric ratios of precursors (e.g., 2,5-dimethylphenyl hydrazine and β-keto esters) to minimize byproducts .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions on the pyrazole and aryl rings. For example, the carboxylic acid proton typically appears as a broad singlet near δ 12–13 ppm. FT-IR (ATR mode) should show a strong C=O stretch (~1680–1720 cm⁻¹) and O-H stretch (~2500–3300 cm⁻¹). Mass spectrometry (HRMS-ESI) can verify molecular weight (theoretical: ~246.25 g/mol). X-ray crystallography (if crystalline) resolves stereoelectronic effects, as demonstrated in for related trifluoromethyl analogs .

Q. What storage conditions are critical for maintaining the compound’s stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at 2–8°C. notes that decomposition products include carbon and nitrogen oxides under oxidative conditions. Avoid prolonged exposure to moisture (use desiccants) and strong bases/acids. For long-term stability, lyophilize the compound and conduct periodic HPLC checks to detect degradation .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. classifies similar compounds as "Danger" (H301: toxic if swallowed), requiring respiratory protection (N95 masks) and emergency eyewash stations. For spills, neutralize with inert adsorbents (vermiculite) and dispose via licensed waste management services, as outlined in . No toxicity data is available ( ), so conduct preliminary in vitro cytotoxicity assays (e.g., MTT) before scaling up .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental NMR data be resolved?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian or ORCA software) to simulate NMR spectra and compare with experimental results. For ambiguous peaks, use 2D NMR techniques (COSY, HSQC) to assign coupling patterns. Isotopic labeling (e.g., ¹³C-carboxylic acid) or variable-temperature NMR can clarify dynamic effects. If contradictions persist, cross-validate with X-ray data ( ) or alternative synthetic routes to rule out isomerization .

Q. What computational strategies are effective for studying structure-activity relationships (SAR) in biological systems?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities to target proteins (e.g., COX-2 or kinases). Combine with MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100+ ns. For electronic effects, calculate frontier molecular orbitals (HOMO/LUMO) via DFT. Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀). suggests pyrazole-carboxylic acids as biochemical reagents, making them candidates for anti-inflammatory or anticancer studies .

Q. How can in vivo pharmacokinetic studies be designed to evaluate this compound’s bioavailability?

- Methodological Answer : Administer the compound orally or intravenously to rodent models (e.g., Sprague-Dawley rats) at 10–50 mg/kg. Collect plasma samples at intervals (0.5, 1, 2, 4, 8, 24h) and analyze via LC-MS/MS (ESI+ mode, LLOQ ~1 ng/mL). Measure key parameters: Cₘₐₓ, Tₘₐₓ, AUC, and half-life. Improve solubility by formulating as sodium salts (carboxylic acid deprotonation) or nanoemulsions. Address metabolic stability using liver microsome assays (CYP450 isoforms) .

Q. What experimental approaches can elucidate the compound’s photostability under UV-Vis light?

- Methodological Answer : Expose solid and solution (PBS or ethanol) samples to UV light (254–365 nm) in a photoreactor. Monitor degradation via HPLC-UV at 220 nm and 254 nm. Identify photoproducts using LC-HRMS and propose degradation pathways (e.g., decarboxylation or dimerization). Compare with dark controls. notes incompatibility with strong oxidizers, suggesting radical scavengers (e.g., BHT) may stabilize the compound .

Data Contradiction Analysis

Q. How should conflicting melting point data from different sources be addressed?

- Methodological Answer : Re-measure the melting point using a calibrated apparatus (e.g., Büchi M-565). Purify the compound via recrystallization (ethanol/water) and compare with literature values (e.g., 144–145°C in vs. 222–224°C in ). Characterize polymorphs via PXRD or DSC to identify crystalline forms. Contradictions may arise from hydrate/anhydrate differences or impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.